Covalent Warhead Potency: 3-Bromo Warhead Outperforms 3-Chloro by ~3-Fold in Enzyme Inactivation
The 3-bromo-4,5-dihydroisoxazole warhead—the core electrophilic motif of the target compound—provides approximately 3-fold greater covalent inhibitory potency than its 3-chloro analog. This was demonstrated in a head-to-head comparison of 3-Br-acivicin versus 3-Cl-acivicin (acivicin) against glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where bromine was established as a superior leaving group [1]. This class-level advantage extends to the target compound: the 3-bromo substituent in 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is the same warhead, while the 5-bromomethyl group provides a secondary reactive site absent in simple 3-bromo-4,5-dihydroisoxazole comparators. In TG2 inhibition studies, 3-bromo-4,5-dihydroisoxazole derivatives achieved k_inh/K_I > 2000 min⁻¹M⁻¹ against human TG2 with negligible reactivity (k < 1 min⁻¹M⁻¹) toward glutathione, demonstrating warhead selectivity that is halogen-dependent [2].
| Evidence Dimension | Covalent enzyme inactivation potency (leaving-group ability) |
|---|---|
| Target Compound Data | 3-Br warhead; k_inh/K_I > 2000 min⁻¹M⁻¹ against human TG2 (class-level, BDHI scaffold) [2] |
| Comparator Or Baseline | 3-Cl warhead; approximately 3-fold less potent than 3-Br analog in GAPDH assay [1]; 3-Cl-isoxazoline less active in Nrf2 activation [3] |
| Quantified Difference | ~3-fold potency advantage for 3-Br over 3-Cl warhead in covalent enzyme inhibition [1] |
| Conditions | Recombinant PfGAPDH enzyme assay for acivicin comparison [1]; recombinant human TG2 with fluorogenic substrate for k_inh/K_I determination [2] |
Why This Matters
For procurement decisions in covalent inhibitor programs, the ~3-fold warhead potency differential means that substituting a 3-chloro analog for the 3-bromo compound could require proportionally higher concentrations to achieve equivalent target engagement, thereby increasing off-target risk and reducing the therapeutic window.
- [1] Bruno, S.; Margiotta, M.; Pinto, A.; Cullia, G.; Conti, P.; De Micheli, C.; Mozzarelli, A. Discovery of Covalent Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase, A Target for the Treatment of Malaria. J. Med. Chem. 2014, 57, 7468–7479. DOI: 10.1021/jm500747h View Source
- [2] Choi, K.; Siegel, M.; Piper, J.L.; Yuan, L.; Cho, E.; Strnad, P.; Omary, B.; Rich, K.M.; Khosla, C. Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2. Chem. Biol. 2005, 12, 469–475. DOI: 10.1016/j.chembiol.2005.02.007 View Source
- [3] Pinto, A.; El Ali, Z.; Moniot, S.; Tamborini, L.; Steegborn, C.; Foresti, R.; De Micheli, C. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen 2018, 7, 858–864. DOI: 10.1002/open.201800185 View Source
